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molecular formula C11H11FN2O2 B3117570 (3-Fluoro-4-(morpholinyl)phenyl)isocyanate CAS No. 224323-51-7

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate

Cat. No. B3117570
M. Wt: 222.22 g/mol
InChI Key: JFYQLZHULWIALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998420B2

Procedure details

A mixture of 3-fluoro-4-morpholinylaniline (Example 1, 12.01 g, 61.21 mmol) in methylene chloride (100 ml) was added to a mixture of phosgene (1.93 M in toluene, 63.4 ml, 122.4 mmol, 2.00 eq) in p-chlorotoluene (60 ml) over 15 min, while maintaining a temperature of about −12 to 3° C. The material was rinsed in with methylene chloride (30 ml). The mixture then was warmed to 130° C. under atmospheric pressure with concomitant distillation of methylene chloride, phosgene, toluene, and hydrogen chloride gas into a caustic scrubber. The mixture was cooled to 25° C. and filtered. The precipitate was washed with methylene chloride (3×15 ml). The filtrate was concentrated under reduced pressure. Heptane (200 ml) was added to the concentrated filtrate, and the resultant slurry cooled to −32° C. The product was collected by filtration with reduced pressure, washed with heptane, cooled to −30° C., and dried in a nitrogen stream to give Compound VI, wherein R1=3-fluoro-4-morpholinylphenyl, HPLC (stationary phase is 4.6×250 mm Zorbax RX C-8 column; mobile phase is acetonitrile (650 ml), triethylamine (1.85 ml) and acetic acid (1.30 ml) and water of sufficient amount to make 1,000 ml; flow rate=3.0 ml/min; UV detection at 254 nm) RT=1.08 min. Upon derivatizing as N-carbomethoxy-3-fluoro-4-morpholinylaniline by dissolving in methanol; 1H-NMR (CDCl3) δ: 3.05, 3.86 and 6.78–6.89; CMR (CDCl3) 50.90, 66.89, 113.11, 119.15, 120.83, 124.67, 127.65, 138.06 and 155.40; MS (EI), m/z (relative intensity) 222 (37) and 164 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:8]([F:18])[CH:7]=1)(OC)=[O:2]>CO>[F:18][C:8]1[CH:7]=[C:6]([N:5]=[C:1]=[O:2])[CH:11]=[CH:10][C:9]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)NC1=CC(=C(C=C1)N1CCOCC1)F
Step Two
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1N1CCOCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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